Prolycopene

Beschreibung

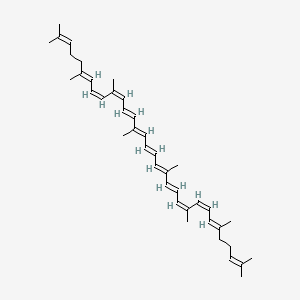

Structure

2D Structure

Eigenschaften

CAS-Nummer |

2361-24-2 |

|---|---|

Molekularformel |

C40H56 |

Molekulargewicht |

536.9 g/mol |

IUPAC-Name |

(6E,8Z,10Z,12E,14E,16E,18E,20E,22Z,24Z,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |

InChI |

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17-,32-18-,35-21+,36-22+,37-27+,38-28+,39-29-,40-30- |

InChI-Schlüssel |

OAIJSZIZWZSQBC-BYUNHUQQSA-N |

SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |

Isomerische SMILES |

CC(=CCC/C(=C/C=C\C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(\C=C/C=C(/CCC=C(C)C)\C)/C)\C)/C)\C)/C)C |

Kanonische SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |

melting_point |

111°C |

Physikalische Beschreibung |

Solid |

Synonyme |

All trans Lycopene all-trans-lycopene LYC O MATO LYC-O-MATO LYCOMATO lycopene lycopene, (13-cis)-isomer Lycopene, (7-cis,7'-cis,9-cis,9'-cis)-isomer - lycopene, (cis)-isomer Pro Lycopene Pro-Lycopene prolycopene |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Prolycopene Biosynthesis Pathway in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotenoids are a diverse group of isoprenoid pigments synthesized by all plants, algae, and cyanobacteria, as well as some fungi and bacteria. In plants, these molecules play crucial roles in photosynthesis, photoprotection, and as precursors to the plant hormone abscisic acid. The biosynthesis of carotenoids follows a complex, highly regulated pathway. A key intermediate in the formation of the red pigment lycopene is its poly-cis-isomer, prolycopene (7,9,7′,9′-tetra-cis-lycopene). The accumulation of this compound, which imparts an orange color, is characteristic of the tangerine mutant of tomato (Solanum lycopersicum).[1][2][3] This guide provides an in-depth technical overview of the this compound biosynthesis pathway in plants, focusing on the core enzymatic steps, quantitative data from comparative studies, and detailed experimental protocols for analysis.

The Core Biosynthesis Pathway

In plants and cyanobacteria, the conversion of the colorless C40 carotenoid precursor, 15-cis-phytoene, to the red, all-trans-lycopene is not a direct process. Instead, it proceeds through a series of desaturation and isomerization steps known as the poly-cis pathway.[1][4][5] This is in contrast to bacteria and fungi, which utilize a single enzyme, phytoene desaturase (CRTI), to produce all-trans-lycopene directly from phytoene.[6]

The plant pathway involves the concerted action of four main enzymes:

-

Phytoene Synthase (PSY): This is the first committed step in carotenoid biosynthesis. PSY catalyzes the condensation of two molecules of geranylgeranyl diphosphate (GGPP) to form 15-cis-phytoene.[7][8] This enzyme is a key rate-limiting step in the overall pathway.

-

Phytoene Desaturase (PDS): PDS introduces two double bonds into 15-cis-phytoene, leading to the formation of 9,15,9′-tri-cis-ζ-carotene.[5][9]

-

ζ-Carotene Isomerase (Z-ISO): This enzyme catalyzes the isomerization of the central 15-cis double bond of 9,15,9′-tri-cis-ζ-carotene to a trans configuration, resulting in 9,9′-di-cis-ζ-carotene.[10]

-

ζ-Carotene Desaturase (ZDS): ZDS introduces two additional double bonds into 9,9′-di-cis-ζ-carotene, producing 7,9,9′,7′-tetra-cis-lycopene, also known as this compound.[11][12][13]

-

Carotenoid Isomerase (CRTISO): In wild-type plants, this compound is subsequently isomerized to all-trans-lycopene by the enzyme carotenoid isomerase (CRTISO).[1][2][3] The tangerine tomato mutant has a defect in the CRTISO gene, leading to the accumulation of this compound and other cis-carotene precursors.[1][2][3][14]

Signaling Pathway Diagram

Quantitative Data: Carotenoid Composition in Wild-Type vs. tangerine Tomato

The tangerine mutant of tomato provides an excellent model system for studying the this compound biosynthesis pathway. The tables below summarize the quantitative differences in carotenoid composition between wild-type and tangerine mutant tomatoes, as determined by High-Performance Liquid Chromatography (HPLC).

Table 1: Carotenoid Composition in Ripe Tomato Fruit (μg/g fresh weight)

| Carotenoid | Wild-Type (M82) | tangerine (3183) |

| Phytoene | 4.5 ± 0.5 | 10.2 ± 1.1 |

| Phytofluene | 2.1 ± 0.3 | 5.8 ± 0.7 |

| ζ-Carotene | 1.8 ± 0.2 | 8.5 ± 0.9 |

| Neurosporene | 1.1 ± 0.1 | 3.1 ± 0.4 |

| This compound | Not Detected | 45.3 ± 5.2 |

| all-trans-Lycopene | 55.6 ± 6.1 | 1.2 ± 0.2 |

| β-Carotene | 3.2 ± 0.4 | 0.8 ± 0.1 |

Data adapted from Isaacson et al. (2002). Values are means ± SD.[1]

Table 2: Percentage of Total Carotenoids in Ripe Tomato Fruit

| Carotenoid | Wild-Type (M82) | tangerine (3183) |

| Lycopene Precursors | <15% | ~25% |

| This compound | 0% | ~60% |

| all-trans-Lycopene | ~75% | <2% |

| β-Carotene | ~5% | ~1% |

Data adapted from Isaacson et al. (2002).[1]

Experimental Protocols

Carotenoid Extraction from Plant Tissue for HPLC Analysis

This protocol is a generalized method for the extraction of carotenoids from plant tissues, such as tomato fruit.

Materials:

-

Plant tissue (e.g., tomato fruit), frozen in liquid nitrogen and ground to a fine powder.

-

Acetone (HPLC grade), containing 0.1% (w/v) butylated hydroxytoluene (BHT) as an antioxidant.

-

Petroleum ether or a hexane:diethyl ether mixture (1:1, v/v).

-

Saturated NaCl solution.

-

Anhydrous sodium sulfate.

-

Mortar and pestle or a homogenizer.

-

Separatory funnel.

-

Rotary evaporator.

Procedure:

-

Weigh approximately 1-2 g of the powdered plant tissue into a mortar or homogenization tube.

-

Add 10-20 mL of cold acetone (with BHT) and grind or homogenize the tissue until a uniform slurry is formed. Perform this step under dim light to prevent photo-oxidation and isomerization of carotenoids.

-

Filter the extract through a Büchner funnel with filter paper or centrifuge to pellet the solid debris.

-

Transfer the liquid extract to a separatory funnel.

-

Add an equal volume of petroleum ether (or hexane:diethyl ether) and 20-30 mL of saturated NaCl solution to the separatory funnel.

-

Shake the funnel vigorously for 1-2 minutes and then allow the layers to separate. The carotenoids will partition into the upper organic phase.

-

Drain and discard the lower aqueous phase.

-

Wash the organic phase two more times with saturated NaCl solution to remove residual acetone and water-soluble compounds.

-

Collect the upper organic phase and dry it by passing it through a column of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

Re-dissolve the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., methyl-tert-butyl ether (MTBE) or a mixture of methanol and MTBE).

-

Filter the final extract through a 0.22 µm syringe filter into an amber HPLC vial.

HPLC Analysis of Lycopene Isomers

This protocol describes a typical HPLC method for the separation and quantification of lycopene isomers, including this compound and all-trans-lycopene.

Instrumentation and Columns:

-

A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

-

A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers.[2]

Mobile Phase:

A gradient elution is typically used for optimal separation. An example of a mobile phase system is:

-

Solvent A: Methanol:Water:Triethylamine (90:10:0.1, v/v/v)

-

Solvent B: Methyl-tert-butyl ether (MTBE)

Gradient Program:

| Time (min) | % Solvent A | % Solvent B |

| 0 | 95 | 5 |

| 20 | 50 | 50 |

| 30 | 5 | 95 |

| 35 | 5 | 95 |

| 40 | 95 | 5 |

| 45 | 95 | 5 |

HPLC Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Injection Volume: 10-20 µL

-

Detection Wavelength: 450-472 nm for lycopene isomers. A PDA detector allows for the acquisition of the full UV-Vis spectrum for each peak, aiding in identification. This compound has a characteristic absorption spectrum with a λmax around 438 nm.[12]

Quantification:

Quantification is performed by comparing the peak areas of the sample chromatogram with those of authentic standards of known concentration. A calibration curve should be generated for each carotenoid to be quantified.

Functional Characterization of Carotenoid Isomerase (CRTISO) in E. coli

This protocol outlines the general steps for expressing a plant CRTISO gene in E. coli to confirm its enzymatic activity.

Workflow Diagram:

Procedure:

-

Construct Plasmids:

-

Obtain or construct a plasmid that carries the necessary genes for this compound synthesis in E. coli. This typically includes genes for GGPP synthase (crtE), phytoene synthase (crtB), and phytoene desaturase from a bacterium that produces lycopene, along with the plant ZDS to produce this compound.

-

Clone the full-length cDNA of the plant CRTISO gene into a compatible E. coli expression vector with an inducible promoter (e.g., pET vector series).

-

-

Transform E. coli:

-

Co-transform a suitable E. coli strain (e.g., BL21(DE3)) with both the this compound synthesis plasmid and the CRTISO expression plasmid.

-

As a control, transform another batch of E. coli with the this compound synthesis plasmid and an empty expression vector.

-

-

Culture and Induction:

-

Grow the transformed E. coli cells in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

-

Induce the expression of the cloned genes by adding an appropriate inducer (e.g., IPTG for the lac promoter) to the culture.

-

Continue to incubate the cultures at a lower temperature (e.g., 20-28°C) for 16-24 hours to allow for protein expression and carotenoid accumulation.

-

-

Carotenoid Extraction and Analysis:

-

Harvest the bacterial cells by centrifugation.

-

Extract the carotenoids from the cell pellet using a method similar to the one described for plant tissues (e.g., acetone or ethanol:ether extraction).[5]

-

Analyze the carotenoid composition of the extracts by HPLC as described previously.

-

-

Interpretation of Results:

-

The control E. coli strain should accumulate this compound, resulting in an orange-colored cell pellet.

-

The E. coli strain expressing the functional plant CRTISO should show a significant reduction in the this compound peak and the appearance of a prominent all-trans-lycopene peak in the HPLC chromatogram, with the cell pellet appearing red. This confirms the isomerase activity of the cloned gene.

-

References

- 1. Cloning of tangerine from Tomato Reveals a Carotenoid Isomerase Essential for the Production of β-Carotene and Xanthophylls in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of Lycopene Isomers Using HPLC Method [spkx.net.cn]

- 4. Method for the Determination of Lycopene in Supplements and Raw Material by Reversed-Phase Liquid Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Escherichia coli as a platform for functional expression of plant P450 carotene hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]

- 8. kb.osu.edu [kb.osu.edu]

- 9. prometheusprotocols.net [prometheusprotocols.net]

- 10. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]

- 11. researchgate.net [researchgate.net]

- 12. Citrus carotenoid isomerase gene characterization by complementation of the "Micro-Tom" tangerine mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A simple, rapid method for HPLC analysis of lycopene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of the Carotenoid Isomerase Provides Insight into Carotenoid Biosynthesis, Prolamellar Body Formation, and Photomorphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Prolycopene Isomerase (CRTISO) in Carotenoid Synthesis: A Technical Guide

Executive Summary: Carotenoids are a vital class of pigments essential for photosynthesis, photoprotection, and as precursors to plant hormones like abscisic acid and strigolactones. In plants and cyanobacteria, the biosynthesis of the key intermediate, all-trans-lycopene, follows a poly-cis pathway, which fundamentally differs from the all-trans pathway found in bacteria. This guide provides an in-depth examination of Prolycopene Isomerase (CRTISO), a critical enzyme that functions as a cis-trans isomerase in the plant pathway. Mutations in the gene encoding CRTISO lead to the accumulation of poly-cis-carotenes, most notably 7,9,7',9'-tetra-cis-lycopene (this compound), as observed in the tangerine tomato mutant. This document details the biochemical function of CRTISO, its position within the carotenoid biosynthetic pathway, quantitative data on its enzymatic activity, and detailed experimental protocols for its study. It is intended for researchers, scientists, and professionals in drug development engaged in the study of isoprenoid metabolism and metabolic engineering.

Introduction to Carotenoid Biosynthesis

The biosynthesis of carotenoids in plants is a complex plastid-localized process beginning with the condensation of two geranylgeranyl diphosphate (GGDP) molecules to form the first C40 carotenoid, phytoene.[1] A series of desaturation reactions converts the colorless phytoene into the red-colored lycopene.[1] While bacteria utilize a single enzyme, CRTI, to catalyze four desaturation steps and produce all-trans-lycopene directly, the pathway in plants and cyanobacteria is more intricate.[1][2] It requires two separate desaturases, Phytoene Desaturase (PDS) and ζ-Carotene Desaturase (ZDS), which generate a series of cis-isomers.[1][3] This necessitates the action of specific isomerases to convert these cis-products into the all-trans configuration required for subsequent cyclization. This compound Isomerase (CRTISO), also known as carotenoid isomerase, is the key enzyme that resolves the final poly-cis intermediate, this compound, into all-trans-lycopene, the crucial substrate for the synthesis of α- and β-carotene and downstream xanthophylls.[4][5]

Biochemical Function of this compound Isomerase (CRTISO)

This compound Isomerase (EC 5.2.1.13) is a flavoprotein that catalyzes the cis-to-trans isomerization of specific double bonds within the polyene chain of carotenoid precursors.[6][7] It shares sequence homology with the bacterial carotene desaturase CRTI, suggesting a common evolutionary origin.[1][6]

Substrate Specificity and Reaction: The primary function of CRTISO is the conversion of 7,9,7',9'-tetra-cis-lycopene (this compound) to all-trans-lycopene.[1][8][9] The reaction proceeds through several intermediates, including 7,9-di-cis-lycopene, 9-cis-lycopene, and 7-cis-lycopene.[6] CRTISO also acts on 7,9,9′-tri-cis-neurosporene, an upstream precursor, converting it to 9′-cis-neurosporene.[1][10] However, it does not isomerize cis-isomers of ζ-carotene, indicating its activity is specific to later stages of the desaturation pathway.[1]

Catalytic Mechanism: CRTISO is a non-redox enzyme that depends on reduced flavin (FAD) for its activity.[6][9] The catalytic activity requires redox-active components, suggesting that isomerization is achieved via a reversible redox reaction at specific double bonds.[1][11] The enzyme acts by isomerizing adjacent cis-double bonds at the C7 and C9 positions pairwise into the trans configuration.[1][10][11]

Carotenoid Biosynthesis Pathway & the Central Role of CRTISO

In plants, the conversion of 15-cis-phytoene to all-trans-lycopene requires four enzymes: PDS, ζ-Carotene Isomerase (Z-ISO), ZDS, and CRTISO.[3][6] PDS and ZDS introduce new double bonds, creating poly-cis intermediates. Z-ISO and CRTISO are then responsible for converting these molecules into the all-trans state. The absence of functional CRTISO leads to a metabolic block, causing the accumulation of this compound and other cis-carotenes.[1][12] This accumulation is responsible for the characteristic orange color of the tangerine tomato mutant, which lacks a functional CRTISO enzyme.[13][14]

Quantitative Analysis of CRTISO Activity

In vitro assays using purified CRTISO expressed in E. coli demonstrate its catalytic activity. Time-course experiments show a clear substrate-product relationship, where the concentration of this compound decreases over time with a corresponding increase in various intermediates and the final product, all-trans-lycopene.

Table 1: Time-Course of this compound Isomerization by CRTISO In Vitro

| Time (minutes) | This compound (Relative %) | 7,9-di-cis-lycopene (Relative %) | Other cis-isomers (Relative %) | all-trans-Lycopene (Relative %) |

| 0 | 100 | 0 | 0 | 0 |

| 15 | ~50 | ~20 | ~15 | ~15 |

| 60 | ~10 | ~5 | ~10 | ~75 |

| 90 | <10 | <5 | ~10 | ~80 |

Note: Data are synthesized from qualitative descriptions and graphical representations in published literature.[1][6] Absolute values vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: In Vitro CRTISO Enzyme Assay

This protocol describes the functional characterization of CRTISO using an E. coli expression system and a liposome-based assay.[1][6]

1. Expression and Preparation of CRTISO Enzyme: a. Clone the full-length cDNA of CRTISO (e.g., from Solanum lycopersicum) into an appropriate E. coli expression vector (e.g., pET series). b. Transform the construct into a suitable expression strain (e.g., BL21(DE3)). c. Grow the culture at 37°C to an OD600 of 0.6-0.8. d. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 18-28°C) for several hours or overnight. e. Harvest cells by centrifugation. Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT). f. Lyse the cells via sonication or a French press. g. Centrifuge the lysate to separate soluble and insoluble fractions. The CRTISO protein may be in either fraction; if insoluble, it can be solubilized with mild detergents. For the assay, a clarified supernatant or a purified protein can be used.[1]

2. Preparation of Substrate-Containing Liposomes: a. Obtain or purify the substrate, 7,9,7',9'-tetra-cis-lycopene (this compound). b. Prepare a lipid mixture, typically phosphatidylcholine, in chloroform. c. Add the this compound substrate to the lipid mixture. d. Evaporate the organic solvent under a stream of nitrogen to form a thin lipid film. e. Hydrate the film with an aqueous buffer (e.g., incubation buffer) and vortex to form multilamellar vesicles. f. Sonicate the vesicle suspension to create small, unilamellar liposomes containing the carotenoid substrate.

3. Enzymatic Reaction: a. Prepare the reaction mixture in a microfuge tube, protected from light. b. Combine the incubation buffer, a source of reduced FAD (FADH2), and the liposome suspension containing this compound. c. Initiate the reaction by adding the E. coli lysate or purified protein containing CRTISO. d. Incubate the reaction at 28-30°C in the dark for a defined period (e.g., 0 to 120 minutes).[1] e. Terminate the reaction by adding an organic solvent mixture (e.g., chloroform:methanol 2:1 v/v) to extract the carotenoids.

4. Product Analysis: a. Vortex the terminated reaction mixture vigorously and centrifuge to separate the phases. b. Collect the lower organic phase containing the carotenoids. c. Dry the extract under nitrogen and resuspend in a suitable solvent for HPLC analysis (e.g., acetone or methyl tert-butyl ether). d. Analyze the carotenoid isomers using HPLC as described in Protocol 5.2.

Protocol 2: Carotenoid Extraction and HPLC Analysis

This protocol provides a general method for the extraction and quantification of carotenoids from reaction mixtures or biological tissues.[12][15][16]

1. Sample Preparation and Extraction: a. For enzymatic assays, proceed directly from step 3e in Protocol 5.1. b. For plant tissues, freeze the sample in liquid nitrogen and grind to a fine powder. c. To the powder or liquid sample, add a mixture of organic solvents. A common combination is Hexane:Acetone:Ethanol (2:1:1 v/v/v). Include an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation. d. Vortex or sonicate the mixture for 20 minutes, keeping the sample on ice and protected from light.[12][17] e. Add deionized water to facilitate phase separation. f. Centrifuge to pellet debris and separate the aqueous and organic phases. g. Carefully collect the upper organic phase (containing the carotenoids). Repeat the extraction on the remaining pellet if necessary. h. Pool the organic phases, dry under a stream of nitrogen, and resuspend in a known volume of injection solvent (e.g., MTBE/methanol mixture).

2. HPLC Analysis: a. Column: Use a C30 reverse-phase column, which is specifically designed for resolving carotenoid isomers. b. Mobile Phase: A gradient system is typically required. For example:

- Solvent A: Methanol/water/ammonium acetate

- Solvent B: Methyl tert-butyl ether (MTBE) c. Gradient: A typical gradient might run from a high percentage of Solvent A to a high percentage of Solvent B over 20-30 minutes to elute carotenoids of increasing non-polarity.[16] d. Detection: Use a photodiode array (PDA) or UV/Vis detector. Monitor at wavelengths between 440-470 nm for lycopene isomers.[16][18] e. Identification: Identify peaks by comparing retention times and spectral data with authentic standards (if available) and published literature. This compound (tetra-cis-lycopene) has a characteristic UV/Vis spectrum with a much lower spectral fine structure and a hypsochromic shift (shift to shorter wavelength) compared to the sharp, three-peaked spectrum of all-trans-lycopene.[6] f. Quantification: Calculate the concentration of each isomer by integrating the peak area and comparing it to a standard curve of a known compound (e.g., all-trans-lycopene).

Downstream Pathways and Biological Significance

The all-trans-lycopene produced by CRTISO is a critical branch-point metabolite.[3] It serves as the direct precursor for the synthesis of α-carotene and β-carotene, which are essential for photosynthesis and photoprotection.[19] These, in turn, are hydroxylated to form the xanthophylls lutein, zeaxanthin, violaxanthin, and neoxanthin. Furthermore, specific carotenoids are cleaved to produce vital plant hormones. 9-cis-epoxycarotenoids (derived from the β-carotene branch) are precursors to abscisic acid (ABA), a key regulator of seed dormancy and stress responses.[5] Other carotenoid-derived signals, such as strigolactones, regulate shoot branching and symbiotic interactions.[19][20] Therefore, the function of CRTISO is not only central to pigment production but also to the synthesis of crucial signaling molecules that govern plant development and environmental adaptation.

References

- 1. Analysis in Vitro of the Enzyme CRTISO Establishes a Poly-cis-Carotenoid Biosynthesis Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the carotenoid isomerase provides insight into carotenoid biosynthesis, prolamellar body formation, and photomorphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aocs.org [aocs.org]

- 4. Identification of the Carotenoid Isomerase Provides Insight into Carotenoid Biosynthesis, Prolamellar Body Formation, and Photomorphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Plant Carotene Cis-Trans Isomerase CRTISO: A NEW MEMBER OF THE FADRED-DEPENDENT FLAVOPROTEINS CATALYZING NON-REDOX REACTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound isomerase - Wikipedia [en.wikipedia.org]

- 8. EC 5.2.1.13 - this compound isomerase. [ebi.ac.uk]

- 9. EC 5.2.1.13 [iubmb.qmul.ac.uk]

- 10. uniprot.org [uniprot.org]

- 11. academic.oup.com [academic.oup.com]

- 12. omicsonline.org [omicsonline.org]

- 13. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ias.ac.in [ias.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Common Methods for Detecting Carotenoids - Creative Proteomics Blog [creative-proteomics.com]

- 19. researchgate.net [researchgate.net]

- 20. Recent advances in understanding carotenoid-derived signaling molecules in regulating plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]

Prolycopene vs. All-trans-lycopene: A Technical Deep Dive into Isomeric Differences and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the chemical properties, biological activities, and experimental analysis of prolycopene (also known as tetra-cis-lycopene) and all-trans-lycopene. This document is intended to be a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the nuanced differences between these two key lycopene isomers.

Core Chemical and Physical Properties

This compound and all-trans-lycopene are geometric isomers of lycopene, a bright red carotenoid pigment. While they share the same molecular formula (C₄₀H₅₆) and molecular weight (536.87 g/mol ), their distinct spatial arrangements of double bonds lead to significant differences in their chemical and physical properties. All-trans-lycopene is the most thermodynamically stable and most abundant isomer found in raw red tomatoes, characterized by a linear, planar structure. This compound, on the other hand, possesses four cis (or Z) double bonds at the 7, 9, 7', and 9' positions, resulting in a bent, less linear conformation.[1][2] This structural variance has profound implications for their stability, solubility, and ultimately, their biological activity.

| Property | This compound (7Z,9Z,7'Z,9'Z-lycopene) | All-trans-lycopene |

| Synonyms | tetra-cis-lycopene, (7Z,9Z,7'Z,9'Z)-lycopene | (all-E)-lycopene |

| Molecular Formula | C₄₀H₅₆ | C₄₀H₅₆ |

| Molecular Weight | 536.87 g/mol | 536.87 g/mol |

| CAS Number | 2361-24-2 | 502-65-8 |

| Appearance | Orange-red crystals | Deep red crystals |

| Chemical Structure | Acyclic tetraterpene with four cis double bonds | Acyclic tetraterpene with all double bonds in the trans configuration |

| Melting Point | Not well-documented | ~172-175 °C |

Comparative Analysis of Key Physicochemical Properties

The distinct geometries of this compound and all-trans-lycopene directly influence their behavior in various chemical and biological systems.

Solubility

The bent structure of this compound disrupts the intermolecular forces that favor crystal packing, leading to a generally higher solubility in organic solvents and lipid-based systems compared to the more rigid, linear all-trans-lycopene. This enhanced solubility is a critical factor in its increased bioavailability.

| Solvent | This compound Solubility | All-trans-lycopene Solubility |

| Hexane | More soluble | Less soluble |

| Acetone | More soluble | Less soluble |

| Ethanol | More soluble | Less soluble |

| Lipid Micelles | Higher incorporation | Lower incorporation |

Stability

All-trans-lycopene is the most thermodynamically stable isomer. This compound, being a cis-isomer, is more susceptible to isomerization to the all-trans form upon exposure to heat, light, and acid. However, within a food matrix, the stability of both isomers can be influenced by other components. Processing of tomatoes, such as heating, can increase the proportion of cis-isomers, including this compound.

| Condition | Effect on this compound | Effect on All-trans-lycopene |

| Heat | Can isomerize to all-trans form | Can isomerize to various cis-isomers, but generally more stable than this compound |

| Light | Prone to isomerization and degradation | Prone to isomerization and degradation, but generally more stable than this compound |

| Acidic pH | Can isomerize to all-trans form | Relatively stable |

| In Food Matrix | Stability is enhanced compared to in pure solvent | Generally stable |

Bioavailability

A significant body of research indicates that this compound and other cis-isomers of lycopene are more bioavailable than the all-trans isomer.[2] This is attributed to several factors:

-

Increased Solubility in Bile Acid Micelles: The bent shape of this compound allows for more efficient incorporation into the mixed micelles formed in the small intestine, a crucial step for absorption.

-

Reduced Aggregation: All-trans-lycopene has a tendency to form crystalline aggregates, which are poorly absorbed. The kinked structure of this compound hinders this aggregation.

-

Enhanced Cellular Uptake: In vitro studies using Caco-2 intestinal cells have suggested that cis-isomers may be more readily taken up by enterocytes.

One study found that the bioavailability of tetra-cis-lycopene from tangerine tomatoes was approximately 8.5 times higher than that of all-trans-lycopene from red tomatoes.[3]

Antioxidant Activity

Lycopene is a potent antioxidant, primarily through its ability to quench singlet oxygen and scavenge other reactive oxygen species. While all-trans-lycopene is an effective antioxidant, some studies suggest that cis-isomers, including this compound, may exhibit enhanced antioxidant activity in certain systems. This could be due to their better solubility and accessibility to radical species in aqueous or mixed-phase environments. However, the relative antioxidant potency can be method-dependent.

| Assay | This compound | All-trans-lycopene |

| DPPH Radical Scavenging | Higher or comparable activity | Effective, but may be lower than some cis-isomers |

| ABTS Radical Scavenging | Higher or comparable activity | Effective, but may be lower than some cis-isomers |

| Singlet Oxygen Quenching | Potent quencher | Potent quencher |

Impact on Cellular Signaling Pathways

The differential chemical properties of this compound and all-trans-lycopene can translate into distinct effects on cellular signaling pathways, which are critical in the context of disease prevention and therapy. While much of the research has focused on "lycopene" as a general entity, emerging evidence suggests isomer-specific effects.

PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial regulators of cell proliferation, survival, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. Lycopene has been shown to modulate these pathways, often leading to anti-cancer effects. While direct comparative studies on this compound and all-trans-lycopene are limited, the enhanced bioavailability of this compound suggests it may exert a more potent effect on these pathways at equivalent dietary intake levels.

References

An In-depth Technical Guide to the Discovery and History of Prolycopene Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolycopene, a naturally occurring cis-isomer of lycopene, has garnered significant attention in the scientific community due to its distinct biochemical properties and enhanced bioavailability compared to its all-trans counterpart. This technical guide provides a comprehensive overview of the discovery, history, and current understanding of this compound. It details the pivotal role of the tangerine tomato mutant in its discovery, the elucidation of the carotenoid biosynthesis pathway, and the enzymatic basis for its accumulation. Furthermore, this document summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes the relevant biological and experimental pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this compound.

Discovery and History

The journey of this compound research is intrinsically linked to a specific phenotype observed in tomatoes (Solanum lycopersicum).

The tangerine Tomato Mutant: A Serendipitous Discovery

The story of this compound begins with the observation of a naturally occurring tomato mutant known as tangerine. This mutant is characterized by its distinctive orange-colored fruit, a stark contrast to the deep red of conventional tomatoes. Initial investigations into the pigment composition of tangerine tomatoes revealed that the predominant carotenoid was not the all-trans-lycopene found in red tomatoes, but rather a poly-cis-isomer.[1] This unique isomer was identified as 7,9,7′,9′-tetra-cis-lycopene and was given the common name this compound.[1]

Unraveling the Genetic and Enzymatic Basis

The accumulation of this compound in tangerine tomatoes pointed towards a genetic basis for this trait. Subsequent research led to the identification of the gene responsible for the conversion of this compound to all-trans-lycopene. This gene, named Carotenoid Isomerase (CRTISO) , was found to be mutated and non-functional in the tangerine mutant.[1]

The discovery of CRTISO was a landmark in carotenoid biochemistry. It established that this enzyme is essential for the isomerization of poly-cis-carotenoids into their all-trans forms, a critical step in the biosynthesis of downstream carotenoids like beta-carotene in plants.[1] The absence of a functional CRTISO enzyme in tangerine tomatoes leads to the accumulation of this compound, the substrate for this enzyme.

Elucidation of the Poly-cis-Carotenoid Biosynthesis Pathway

The study of this compound and the tangerine mutant played a crucial role in refining the understanding of the carotenoid biosynthesis pathway in plants. It provided strong evidence for a "poly-cis" pathway, where the initial desaturation steps produce cis-isomers of carotenoids, which are subsequently isomerized to the all-trans forms. This is in contrast to the pathway in bacteria, where a single enzyme can produce all-trans-lycopene directly.

Quantitative Data

A key area of this compound research has been the comparison of its bioavailability with that of all-trans-lycopene. The cis-configuration of this compound is thought to enhance its absorption in the human body.

Table 1: Bioavailability of this compound (from Tangerine Tomatoes) vs. All-trans-Lycopene (from Red Tomatoes)

| Study | Lycopene Form Administered (Source) | Key Finding |

| Cooperstone et al. (2015)[1][2] | 10 mg total lycopene from tangerine (94% cis) vs. red tomato juice (10% cis) | A marked 8.5-fold increase in lycopene bioavailability was observed from tangerine tomato juice.[1][2] |

| Fractional absorption was 47.70 ± 8.81% from tangerine and 4.98 ± 1.92% from red tomato juices.[1] | ||

| Unlu et al. (2007)[2] | Lycopene from heat-induced cis-isomer-rich tomato sauce | Lycopene from cis-isomer-rich sauce was more bioavailable than from all-trans-rich sauce.[2] |

| Burri et al. (2009)[2] | Tangerine tomato sauce vs. red tomato sauce | Consumption of tangerine tomato sauce led to a higher increase in total and tetra-cis-lycopene in blood.[2] |

Table 2: Carotenoid Composition of Tangerine vs. Red Tomatoes

| Carotenoid | Tangerine Tomatoes (approximate % of total lycopene) | Red Tomatoes (approximate % of total lycopene) |

| This compound (tetra-cis-lycopene) | Predominant isomer [1] | Minor isomer |

| All-trans-lycopene | Minor isomer | ~95% [1] |

| Other cis-isomers | Present | <10%[1] |

| Phytoene | Considerable levels[1] | Lower levels |

| Phytofluene | Considerable levels[1] | Lower levels |

| ζ-carotene | Considerable levels[1] | Lower levels |

Experimental Protocols

The following sections provide detailed methodologies for the extraction and analysis of this compound from tomato and biological samples.

Extraction of this compound from Tangerine Tomatoes

This protocol is adapted from methods described for carotenoid extraction from tomato tissues.

Materials:

-

Tangerine tomatoes

-

Acetone

-

Hexane

-

Ethanol

-

Butylated hydroxytoluene (BHT)

-

Saturated potassium hydroxide (KOH) solution

-

Deionized water

-

Mortar and pestle or homogenizer

-

Centrifuge

-

Rotary evaporator

-

Amber glass vials

Procedure:

-

Sample Preparation: Weigh approximately 5-10 g of fresh tangerine tomato tissue. To minimize photo- and thermal-isomerization, all subsequent steps should be performed under dim light and on ice where possible.

-

Homogenization: Homogenize the tomato tissue with 20-30 mL of acetone containing 0.1% BHT using a mortar and pestle or a mechanical homogenizer until a uniform slurry is obtained.

-

Extraction: Transfer the slurry to a centrifuge tube. Add 20 mL of hexane and vortex vigorously for 1-2 minutes.

-

Phase Separation: Add 10 mL of deionized water to the mixture to facilitate phase separation. Vortex again for 30 seconds.

-

Centrifugation: Centrifuge the mixture at 3000 x g for 10 minutes at 4°C. Three distinct layers should be visible: a top hexane layer containing the carotenoids, a middle layer of acetone/water, and a bottom layer of tomato pulp.

-

Collection of Supernatant: Carefully collect the upper hexane layer containing the this compound and transfer it to a clean round-bottom flask.

-

Re-extraction: Repeat the extraction process (steps 3-6) on the remaining aqueous layer and pulp at least two more times to ensure complete extraction of carotenoids. Pool all hexane extracts.

-

Washing: Wash the pooled hexane extract with an equal volume of deionized water to remove any residual water-soluble compounds. Discard the aqueous layer.

-

Drying: Dry the hexane extract over anhydrous sodium sulfate.

-

Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

Storage: Re-dissolve the dried extract in a known volume of a suitable solvent for analysis (e.g., hexane or mobile phase for HPLC) and store in amber glass vials at -80°C until analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of lycopene isomers.

Instrumentation and Columns:

-

HPLC system with a photodiode array (PDA) or UV-Vis detector.

-

C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is highly recommended for optimal separation of carotenoid isomers.

Mobile Phase and Gradient:

-

A ternary gradient system is often employed. A common mobile phase consists of:

-

Solvent A: Methanol/water (e.g., 95:5, v/v) with an ion-pairing agent like ammonium acetate.

-

Solvent B: Methyl-tert-butyl ether (MTBE).

-

Solvent C: Acetonitrile.

-

-

A typical gradient might be:

-

0-10 min: 90% A, 10% C

-

10-25 min: Linear gradient to 60% A, 30% B, 10% C

-

25-30 min: Hold at 60% A, 30% B, 10% C

-

30-35 min: Return to initial conditions.

-

Flow rate: 1.0 mL/min.

-

Procedure:

-

Sample Preparation: The extracted and re-dissolved sample should be filtered through a 0.22 µm syringe filter before injection.

-

Injection: Inject 10-20 µL of the sample onto the HPLC column.

-

Detection: Monitor the eluent at the absorbance maximum for this compound, which is around 440-450 nm (note: this is at a shorter wavelength than all-trans-lycopene, which has a maximum at ~472 nm).[1]

-

Identification: this compound (tetra-cis-lycopene) and other cis-isomers will have distinct retention times from all-trans-lycopene. Identification can be confirmed by comparing retention times with authentic standards (if available) and by examining the UV-Vis spectrum obtained from the PDA detector. Cis-isomers typically exhibit a "cis-peak" at a shorter wavelength.

-

Quantification: Create a standard curve using a this compound standard of known concentration. If a pure standard is unavailable, quantification can be performed relative to an all-trans-lycopene standard, with the acknowledgment of potential differences in extinction coefficients. The peak area of this compound is used to determine its concentration in the sample.

Signaling Pathways and Molecular Mechanisms

Research into the specific signaling pathways modulated by this compound is still emerging. However, studies on lycopene in general provide a strong indication of the likely mechanisms of action. Lycopene has been shown to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways.[3][4][5][6][7][8][9][10][11][12][13] It is plausible that the enhanced bioavailability of this compound could lead to more potent effects on these pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is often constitutively active in cancer cells. Lycopene has been shown to inhibit the NF-κB pathway by:

-

Inhibiting the phosphorylation and degradation of IκB, the inhibitory protein of NF-κB.[4][9]

-

Preventing the nuclear translocation of the p65 subunit of NF-κB.[5]

-

Suppressing the activity of IκB kinase (IKK), an upstream activator of the pathway.[4][5]

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is crucial for cell proliferation, differentiation, and apoptosis. Lycopene has been demonstrated to inhibit the phosphorylation of these key kinases, thereby suppressing downstream signaling events that contribute to cancer cell growth and survival.[3][10][12][13]

Caption: this compound's potential inhibitory sites in the MAPK signaling pathway.

Experimental and Logical Workflows

Carotenoid Biosynthesis Pathway in Tomatoes

The following diagram illustrates the key steps in the carotenoid biosynthesis pathway in tomatoes, highlighting the role of CRTISO and the accumulation of this compound in the tangerine mutant.

Caption: Carotenoid biosynthesis pathway in tomatoes, showing the effect of the tangerine mutation.

General Workflow for this compound Analysis

This diagram outlines the typical experimental workflow for the extraction and analysis of this compound from a biological matrix.

Caption: A generalized experimental workflow for the analysis of this compound.

Conclusion and Future Directions

The discovery and study of this compound have significantly advanced our understanding of carotenoid biochemistry and metabolism. The enhanced bioavailability of this cis-isomer compared to all-trans-lycopene presents exciting opportunities for its use as a nutraceutical and in drug development. Future research should focus on elucidating the specific molecular targets of this compound and conducting further clinical trials to validate its health benefits in human populations. The development of stable, this compound-rich formulations will be critical for translating the promising findings from basic research into tangible therapeutic applications.

References

- 1. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Insights into Molecular Mechanism behind Anti-Cancer Activities of Lycopene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lycopene acts through inhibition of IκB kinase to suppress NF-κB signaling in human prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.port.ac.uk [pure.port.ac.uk]

- 6. Multiple Molecular and Cellular Mechanisms of Action of Lycopene in Cancer Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Review on the Molecular Mechanism of Lycopene in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lycopene inhibits NF-κB activation and adhesion molecule expression through Nrf2-mediated heme oxygenase-1 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lycopene suppresses the lipopolysaccharide-induced phenotypic and functional maturation of murine dendritic cells through inhibition of mitogen-activated protein kinases and nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lycopene inhibits NF-kB-mediated IL-8 expression and changes redox and PPARγ signalling in cigarette smoke-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lycopene suppresses LPS-induced NO and IL-6 production by inhibiting the activation of ERK, p38MAPK, and NF-kappaB in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.plos.org [journals.plos.org]

Spectroscopic Properties of Prolycopene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolycopene, the 7,9,7′,9′-tetra-cis-isomer of lycopene, is a naturally occurring carotenoid found in high concentrations in specific tomato varieties, such as the tangerine tomato. Unlike the all-trans-lycopene predominant in red tomatoes, the unique stereochemistry of this compound influences its physical, chemical, and biological properties, including its spectroscopic signature. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, offering valuable data and methodologies for researchers in the fields of natural product chemistry, pharmacology, and drug development.

UV-Visible Absorption Spectroscopy

The extended π-conjugated system of this compound is responsible for its characteristic absorption of light in the visible range. The cis-configuration of the double bonds in this compound results in a hypsochromic shift (a shift to a shorter wavelength) of its absorption maxima compared to the all-trans isomer. This shift is typically around 35-40 nm.

Quantitative Data

| Parameter | Value | Solvent |

| λmax 1 | ~439 - 444 nm | Hexane/Ethanol |

| λmax 2 | ~465 - 470 nm | Hexane/Ethanol |

| λmax 3 | ~497 - 502 nm | Hexane/Ethanol |

| Molar Extinction Coefficient (ε) | 105,000 L·mol⁻¹·cm⁻¹ | at 439 nm |

Note: The exact λmax values can vary slightly depending on the solvent used due to solvent-solute interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For comparative purposes, the ¹H and ¹³C NMR data for all-trans-lycopene are presented below. The presence of cis double bonds in this compound would lead to distinct changes in the chemical shifts, particularly for the protons and carbons near the cis bonds. Protons on cis-double bonds typically resonate at a slightly different field compared to their trans counterparts, and the through-space interactions in the cis configuration can be observed in 2D NMR experiments like NOESY.

¹H and ¹³C NMR Data for all-trans-Lycopene (for comparison)

¹H NMR (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.60 | s | Me-16, Me-17 |

| 1.68 | s | Me-18 |

| 1.83 | s | Me-19, Me-19' |

| 1.97 | s | Me-20, Me-20' |

| 5.12 | t | H-2 |

| 5.95 | d | H-6 |

| 6.25 - 6.75 | m | Olefinic Protons |

¹³C NMR (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

|---|---|

| 12.8 | C-20, C-20' |

| 17.7 | C-19, C-19' |

| 25.7 | C-18 |

| 26.8 | C-16, C-17 |

| 39.9 | C-3 |

| 40.3 | C-1 |

| 124.2 - 137.5 | Olefinic Carbons |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound with high accuracy.

The fragmentation of carotenoids in MS is complex. For lycopene isomers, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is typically observed at m/z 536.4382 (for C₄₀H₅₆). Common fragmentation patterns for lycopene involve the loss of toluene (92 Da) and xylene (106 Da) from the polyene chain. While specific, detailed fragmentation patterns for this compound are not extensively documented, they are expected to show some differences from all-trans-lycopene due to the different stereochemistry, potentially influencing the stability of fragment ions.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and conformation. The Raman spectrum of carotenoids is dominated by three major peaks:

-

ν1 (C=C stretching): around 1515-1525 cm⁻¹

-

ν2 (C-C stretching): around 1155-1160 cm⁻¹

-

ν3 (C-CH₃ rocking): around 1005-1010 cm⁻¹

The exact position of the ν1 band is sensitive to the length of the conjugated polyene chain and can be used to distinguish between different carotenoids. For this compound, the cis-bends in the polyene chain may lead to slight shifts in these characteristic Raman bands compared to all-trans-lycopene.

Experimental Protocols

Extraction and Purification of this compound from Tangerine Tomatoes

Objective: To extract and purify this compound from tangerine tomato fruit for spectroscopic analysis.

Materials:

-

Tangerine tomatoes

-

Acetone (HPLC grade)

-

Hexane (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Methanol (HPLC grade)

-

Anhydrous sodium sulfate

-

Blender or homogenizer

-

Separatory funnel

-

Rotary evaporator

-

Column for chromatography (e.g., silica gel or C18)

Procedure:

-

Homogenization: Wash and chop the tangerine tomatoes. Homogenize the tomato tissue in a blender with acetone.

-

Extraction: Filter the homogenate and re-extract the solid residue with a mixture of hexane and acetone (e.g., 1:1 v/v) until the residue is colorless.

-

Partitioning: Combine the filtrates and transfer to a separatory funnel. Add water to the extract to facilitate phase separation. The upper hexane layer containing the carotenoids will separate from the lower aqueous layer.

-

Washing and Drying: Wash the hexane layer with water to remove any residual acetone and water-soluble impurities. Dry the hexane extract over anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent using a rotary evaporator at a temperature below 40°C.

-

Purification: The crude extract can be further purified by column chromatography. For silica gel chromatography, a non-polar solvent system like hexane with increasing amounts of a slightly more polar solvent (e.g., acetone or dichloromethane) can be used for elution. This compound will elute as an orange-colored band.

-

Purity Check: The purity of the isolated this compound can be assessed by HPLC with a photodiode array (PDA) detector.

UV-Vis Spectrophotometry

Objective: To determine the absorption maxima and concentration of a purified this compound sample.

Materials:

-

Purified this compound

-

Spectrophotometer grade solvent (e.g., hexane or ethanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Dissolve a known amount of purified this compound in the chosen solvent to obtain a solution with an absorbance in the linear range of the instrument (typically 0.2-0.8).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a blank to zero the spectrophotometer.

-

Sample Measurement: Record the absorption spectrum of the this compound solution from approximately 350 nm to 600 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Use the Beer-Lambert law (A = εbc) to calculate the concentration of the solution, where A is the absorbance at a specific λmax, ε is the molar extinction coefficient, b is the path length of the cuvette (1 cm), and c is the concentration.

Signaling Pathways and Workflows

This compound Biosynthesis Pathway

This compound is a key intermediate in the carotenoid biosynthesis pathway in plants. Its formation and subsequent isomerization are critical steps leading to the production of various other carotenoids.

biological significance of prolycopene in plant physiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolycopene, a poly-cis-isomer of lycopene (specifically 7,9,7',9'-tetra-cis-lycopene), is a crucial intermediate in the carotenoid biosynthesis pathway in plants. While transient and typically not accumulating in significant amounts in most wild-type plant tissues, its study, primarily through the analysis of tangerine tomato mutants, has unveiled critical insights into carotenoid metabolism, plastid development, and the antioxidant landscape of plants. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its biosynthesis, physiological roles, and antioxidant properties. It further presents detailed experimental protocols for its analysis and visualizes key pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Carotenoids are a diverse group of isoprenoid pigments synthesized by plants and some microorganisms, playing indispensable roles in photosynthesis, photoprotection, and as precursors to plant hormones. Lycopene, a red carotenoid abundant in ripe tomatoes, is a potent antioxidant with well-documented health benefits. The biosynthesis of the predominant all-trans-lycopene proceeds through a series of desaturation and isomerization steps, with this compound emerging as a key, albeit fleeting, intermediate. The biological significance of this compound has been largely elucidated through the study of tangerine mutants of tomato (Solanum lycopersicum), which accumulate this poly-cis-isomer due to a deficiency in the enzyme carotenoid isomerase (CRTISO).[1][2] This accumulation leads to the characteristic orange color of the fruit, as opposed to the deep red of wild-type tomatoes.[1][3] This guide delves into the core aspects of this compound's role in plant physiology, offering a technical resource for its study and potential applications.

This compound Biosynthesis

This compound is an intermediate in the multi-step conversion of phytoene to all-trans-lycopene. This pathway is localized in the plastids.[4] The key enzymatic step leading to this compound accumulation is the desaturation of ζ-carotene, and its subsequent isomerization to all-trans-lycopene is catalyzed by the enzyme carotenoid isomerase (CRTISO).[1][3]

The biosynthetic pathway is as follows:

Phytoene → Phytofluene → ζ-Carotene → Neurosporene → this compound → All-trans-lycopene

In wild-type plants, the flux through this pathway is tightly regulated, and this compound is rapidly converted to all-trans-lycopene, hence its low abundance. However, in tangerine mutants, a mutation in the CRTISO gene leads to a non-functional or absent enzyme, causing the accumulation of this compound and its precursors.[1][2]

Quantitative Data on this compound Accumulation

The accumulation of this compound is most prominently observed in tangerine tomato mutants. The tables below summarize the quantitative data on this compound and all-trans-lycopene content in wild-type and tangerine tomato tissues.

Table 1: Carotenoid Composition in Ripe Tomato Fruit (μg/g fresh weight)

| Carotenoid | Wild-Type (cv. M82) | Tangerine Mutant (tangerine3183) |

| This compound | Not Detected | 45.0 ± 8.2 |

| All-trans-Lycopene | 65.0 ± 11.5 | 1.5 ± 0.4 |

| Phytoene | 5.2 ± 1.1 | 10.1 ± 2.5 |

| Phytofluene | 2.1 ± 0.5 | 4.3 ± 1.0 |

| ζ-Carotene | 1.8 ± 0.4 | 8.7 ± 2.1 |

| Total Carotenoids | 86.5 ± 15.2 | 77.5 ± 16.8 |

Data adapted from Isaacson et al., 2002.[1]

Table 2: Carotenoid Composition in Tomato Flowers (% of total carotenoids)

| Carotenoid | Wild-Type (cv. M82) | Tangerine Mutant (tangerine3183) |

| This compound | Not Detected | 35.5 ± 9.7 |

| Phytoene | - | 5.1 ± 2.2 |

| Phytofluene | - | 1.8 ± 0.7 |

| ζ-Carotene | - | 6.1 ± 2.5 |

| Lutein | 59.4 ± 7.0 | 36.5 ± 9.7 |

| Violaxanthin | 37.0 ± 7.1 | 11.0 ± 6.1 |

| Neoxanthin | 2.5 ± 1.0 | 4.8 ± 0.6 |

| Total Carotenoids (μg/g fresh weight) | 770 ± 112 | 490 ± 327 |

Data adapted from Isaacson et al., 2002.[1]

Table 3: Carotenoid Composition in Etiolated Seedling Leaves (% of total carotenoids)

| Carotenoid | Wild-Type (cv. Micro-Tom) | Tangerine Mutant (tangerinemic) |

| This compound | Not Detected | 33.2 |

| Phytoene | - | 17.8 |

| Phytofluene | - | 7.7 |

| ζ-Carotene | - | 24.2 |

| cis-Neurosporene | - | 15.1 |

| Lutein | 95.0 | Not Detected |

| Violaxanthin | 3.0 | Not Detected |

| Neoxanthin | 2.0 | Not Detected |

Data adapted from Isaacson et al., 2002.[1]

Biological Significance of this compound

Role as a Biosynthetic Intermediate

The primary and undisputed role of this compound is its function as a precursor to all-trans-lycopene.[1] The study of tangerine mutants has been instrumental in confirming the existence of a poly-cis pathway for carotenoid biosynthesis in plants, a significant departure from the all-trans pathway observed in some bacteria.[1]

Antioxidant Activity

Lycopene, in general, is a potent antioxidant due to its numerous conjugated double bonds that can quench singlet oxygen and scavenge other reactive oxygen species (ROS).[5] While all-trans-lycopene is the most stable isomer, studies have suggested that cis-isomers, including this compound, may exhibit equal or even superior antioxidant activity in certain in vitro assays.[6] The bent structure of cis-isomers might allow for better interaction with radicals within biological membranes.

Table 4: Comparative Antioxidant Activity of Lycopene Isomers

| Assay | All-trans-Lycopene | This compound (and other cis-isomers) | Reference |

| DPPH Radical Scavenging | IC50: ~54 µg/mL | Similar or slightly higher activity | [7] |

| FRAP (Ferric Reducing Antioxidant Power) | High reducing power | Similar reducing power | - |

| Singlet Oxygen Quenching | High quenching rate constant | High quenching rate constant | [8][9] |

Impact on Plastid Development

The accumulation of this compound in tangerine mutants has profound effects on plastid development, particularly the transition from chloroplasts to chromoplasts in ripening fruit. In wild-type tomatoes, the accumulation of all-trans-lycopene is associated with the formation of crystalline structures within the chromoplasts.[10] In contrast, the accumulation of this compound in tangerine mutants leads to the formation of globular, lipid-dissolved structures.[11] This altered ultrastructure is responsible for the orange color of the fruit. Furthermore, the accumulation of this compound and its precursors in young leaves and etiolated seedlings of some tangerine alleles can impair chloroplast development and chlorophyll accumulation.[1]

Role in Plant Stress Response

While direct evidence for a specific role of this compound in stress response is limited, the general importance of carotenoids in mitigating abiotic stress is well-established.[12] Carotenoids, including lycopene isomers, can protect plant cells from oxidative damage induced by stressors such as high light, drought, and extreme temperatures. The accumulation of this compound in tangerine mutants could potentially alter the plant's response to these stresses, although this remains an area for further investigation. Some studies suggest that the altered carotenoid profile in tangerine mutants can influence the plant's photosynthetic response to combined low light and low-temperature stress.[13]

Experimental Protocols

Extraction of this compound and Other Carotenoids

This protocol is adapted for the extraction of carotenoids from tomato fruit tissue, with modifications to minimize isomerization.

Materials:

-

Mortar and pestle

-

Acetone (HPLC grade)

-

Petroleum ether (HPLC grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Amber glass vials

Procedure:

-

Homogenize 5 g of fresh plant tissue in a mortar and pestle with liquid nitrogen.

-

Add 25 mL of acetone and continue grinding until a fine slurry is obtained.

-

Filter the extract through a Büchner funnel with Whatman No. 1 filter paper.

-

Transfer the filtrate to a separatory funnel and add 25 mL of petroleum ether and 25 mL of saturated NaCl solution.

-

Shake the funnel gently and allow the layers to separate. The upper, colored layer contains the carotenoids.

-

Collect the upper layer and wash it twice with 25 mL of distilled water to remove residual acetone.

-

Dry the petroleum ether extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 35°C.

-

Redissolve the carotenoid extract in a known volume of a suitable solvent (e.g., acetone or a mixture of methanol, methyl-tert-butyl ether, and water) for HPLC analysis.

-

Store the extract at -20°C in an amber glass vial under a nitrogen atmosphere to prevent degradation.

HPLC Quantification of this compound

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

-

C30 reverse-phase column (e.g., YMC Carotenoid S-3, 4.6 x 250 mm, 3 µm).

Mobile Phase:

-

A gradient of methanol, methyl-tert-butyl ether, and water. A typical gradient starts with a high percentage of methanol and gradually increases the percentage of methyl-tert-butyl ether.

Procedure:

-

Set the column temperature to 25°C.

-

Set the PDA detector to scan from 250 to 600 nm. Monitor at 445 nm for this compound and 472 nm for all-trans-lycopene.

-

Inject 20 µL of the carotenoid extract.

-

Identify and quantify this compound and other carotenoids based on their retention times and absorption spectra compared to authentic standards.

In Vitro Antioxidant Assays

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[14][15]

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Carotenoid extract

-

Ascorbic acid (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a series of dilutions of the carotenoid extract and ascorbic acid in methanol.[16]

-

In a 96-well plate, add 100 µL of each dilution to a well.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.[14]

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17][18][19]

Materials:

-

FRAP reagent (a mixture of acetate buffer, TPTZ solution, and FeCl₃ solution)[17]

-

Carotenoid extract

-

Trolox (positive control)

-

96-well microplate reader

Procedure:

-

Prepare the FRAP reagent fresh.[19]

-

Prepare a series of dilutions of the carotenoid extract and Trolox.

-

In a 96-well plate, add 20 µL of each dilution to a well.

-

Add 180 µL of the FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes.[17]

-

Measure the absorbance at 593 nm.

-

Construct a standard curve using Trolox and express the results as Trolox equivalents.

This assay measures the ability of an antioxidant to quench singlet oxygen, a highly reactive oxygen species.[8][20][21]

Materials:

-

Singlet oxygen generator (e.g., endoperoxide)

-

Singlet oxygen sensor (e.g., 1,3-diphenylisobenzofuran - DPBF)

-

Carotenoid extract

-

Solvent (e.g., ethanol/chloroform mixture)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution containing the singlet oxygen generator, DPBF, and the carotenoid extract in the chosen solvent.

-

Initiate the generation of singlet oxygen (e.g., by thermal decomposition of the endoperoxide).

-

Monitor the decrease in absorbance of DPBF at its characteristic wavelength over time.

-

The rate of DPBF bleaching is inversely proportional to the singlet oxygen quenching ability of the carotenoid extract.

-

Calculate the quenching rate constant relative to a known quencher.

Conclusion

This compound, while often viewed as a mere intermediate, holds significant biological importance in plant physiology. Its study has been pivotal in understanding the intricacies of carotenoid biosynthesis, revealing the prevalence of a poly-cis pathway in plants. The accumulation of this compound in tangerine mutants provides a unique model to investigate the impact of carotenoid composition on plastid development, fruit color, and potentially, plant stress responses. Furthermore, emerging evidence suggests that this compound and other cis-isomers of lycopene may possess potent antioxidant properties, a finding of interest to both plant biologists and drug development professionals. The detailed protocols and visualized pathways presented in this guide offer a comprehensive resource for researchers seeking to further unravel the multifaceted roles of this compound and harness its potential for crop improvement and human health.

References

- 1. Cloning of tangerine from Tomato Reveals a Carotenoid Isomerase Essential for the Production of β-Carotene and Xanthophylls in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Cloning of tangerine from tomato reveals a carotenoid isomerase essential for the production of beta-carotene and xanthophylls in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tangerine Tomatoes Surpass Reds in Preliminary Lycopene Study : USDA ARS [ars.usda.gov]

- 5. An Overview of Novel Antioxidant and Anti-Cancer Properties of Lycopene - Afarand Scholarly Publishing Institute - GMJ Medicine [gmedicine.de]

- 6. Antioxidant and pro-oxidant effects of lycopene in comparison with beta-carotene on oxidant-induced damage in Hs68 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chloroplast to chromoplast transition in tomato fruit: spectral confocal microscopy analyses of carotenoids and chlorophylls in isolated plastids and time-lapse recording on intact live tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Response of Tomato Plants, Ailsa Craig and Carotenoid Mutant tangerine, to Simultaneous Treatment by Low Light and Low Temperature [mdpi.com]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. mdpi.com [mdpi.com]

- 17. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. researchgate.net [researchgate.net]

- 20. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]

- 21. Singlet molecular oxygen-quenching activity of carotenoids: relevance to protection of the skin from photoaging - PMC [pmc.ncbi.nlm.nih.gov]

Prolycopene: A Key Precursor in Carotenoid Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carotenoids are a diverse class of isoprenoid pigments synthesized by plants, algae, and some microorganisms. They play crucial roles in photosynthesis, photoprotection, and as precursors to plant hormones. In human health, carotenoids are valued for their antioxidant properties and some, like β-carotene, serve as a precursor to vitamin A. The biosynthesis of carotenoids is a complex enzymatic pathway involving a series of desaturation, isomerization, and cyclization reactions. A pivotal, yet often overlooked, intermediate in this pathway within plants and cyanobacteria is prolycopene (7,9,7',9'-tetra-cis-lycopene). This poly-cis isomer of lycopene is the direct substrate for the enzyme carotenoid isomerase (CRTISO), which catalyzes its conversion to the all-trans-lycopene, the familiar red pigment in tomatoes and a key precursor to cyclic carotenoids like α- and β-carotene.[1]

Understanding the role and metabolism of this compound is critical for several fields. For plant biologists and geneticists, it offers insights into the regulation of carotenoid biosynthesis and the evolution of this pathway. For nutritionists and food scientists, the distinct bioavailability of cis-isomers of lycopene, including those derived from this compound, is of significant interest.[2][3] In drug development, the potent antioxidant activities of various lycopene isomers are being explored for their potential in preventing chronic diseases.[4][5] This technical guide provides a comprehensive overview of this compound as a carotenoid precursor, detailing its biosynthesis, enzymatic conversion, and methods for its extraction and analysis.

The Biosynthetic Pathway of this compound and its Conversion

The formation of carotenoids in plants follows a "poly-cis" pathway, which contrasts with the "all-trans" pathway found in bacteria.[6][7] This pathway begins with the head-to-head condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form 15-cis-phytoene. A series of desaturation and isomerization steps, catalyzed by a suite of enzymes, ultimately leads to the formation of all-trans-lycopene. This compound is a key intermediate in this sequence.

The key enzymatic steps leading to and from this compound are:

-

Phytoene Desaturase (PDS): This enzyme introduces two double bonds into 15-cis-phytoene, forming 9,15,9'-tri-cis-ζ-carotene.

-

ζ-Carotene Isomerase (Z-ISO): Z-ISO catalyzes the isomerization of the central 15-cis double bond of 9,15,9'-tri-cis-ζ-carotene to a trans configuration, yielding 9,9'-di-cis-ζ-carotene.[8][9]

-

ζ-Carotene Desaturase (ZDS): ZDS then introduces two more double bonds at the C-7 and C-7' positions of 9,9'-di-cis-ζ-carotene, leading to the formation of 7,9,9',7'-tetra-cis-lycopene, also known as this compound.[9]

-

Carotenoid Isomerase (CRTISO): This crucial enzyme, also referred to as this compound isomerase, catalyzes the sequential cis-to-trans isomerization of the double bonds in this compound to produce all-trans-lycopene.[1][10] This step is vital as all-trans-lycopene is the primary substrate for the subsequent cyclization reactions that form α- and β-carotene.

The accumulation of this compound is a hallmark of the tangerine mutant in tomatoes, which have a loss-of-function mutation in the CrtISO gene.[10][11] This results in orange-colored fruit due to the high levels of this compound and a significant reduction in all-trans-lycopene and downstream carotenoids.[11][12]

Quantitative Data on this compound and Other Carotenoids

The relative abundance of this compound and other carotenoids can vary significantly depending on the plant species, genetic background (e.g., wild-type vs. mutant), and fruit ripening stage. The following tables summarize quantitative data from various studies.

Table 1: Carotenoid Composition in Ripe Fruit of Wild-Type and tangerine Mutant Tomatoes (μg g⁻¹ FW)

| Carotenoid | Wild-Type (Red) | tangerine Mutant (Orange) | Reference |

| Phytoene | 5.8 ± 0.7 | 10.2 ± 1.5 | [13] |

| Phytofluene | 1.8 ± 0.2 | 3.5 ± 0.5 | [13] |

| ζ-Carotene | 1.2 ± 0.1 | 9.8 ± 1.2 | [13] |

| This compound | Not Detected | 45.6 ± 5.1 | [5][13] |

| all-trans-Lycopene | 55.2 ± 6.3 | 0.0 | [12][13] |

| β-Carotene | 3.1 ± 0.4 | 0.2 ± 0.0 | [13] |

| Lutein | 1.1 ± 0.1 | 0.3 ± 0.0 | [5] |

Table 2: Lycopene Isomer Composition in Red and Tangerine Tomato Juice (as a percentage of total lycopene)

| Lycopene Isomer | Red Tomato Juice | Tangerine Tomato Juice | Reference |

| all-trans-Lycopene | ~90% | ~6% | [14] |

| tetra-cis-Lycopene | Not a major component | 58% | [14] |

| Other cis-Lycopenes | ~10% | 36% | [14] |

Table 3: Carotenoid Content during Tomato Fruit Ripening (cv. Ailsa Craig) (μg g⁻¹ FW)

| Carotenoid | Breaker Stage | Pink Stage | Red Stage | Reference |

| all-trans-Lycopene | 0.21 | ~15 | 30.6 | [15] |

| all-trans-Lutein | ~1.0 | ~1.2 | ~0.8 | [15] |

| β-Carotene | ~0.5 | ~1.0 | ~2.5 | [4] |

Experimental Protocols

Carotenoid Extraction from Tomato Fruit

This protocol is a generalized procedure based on common methods for extracting carotenoids for HPLC analysis.[1][6][11]

Materials:

-

Tomato fruit tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Hexane, acetone, ethanol (HPLC grade)

-

Butylated hydroxytoluene (BHT)

-

Anhydrous sodium sulfate

-

Centrifuge tubes (amber colored or wrapped in foil)

-

Rotary evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Freeze a known weight of tomato tissue (e.g., 1-5 g) in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a centrifuge tube.

-

Add an extraction solvent mixture, for example, hexane:acetone:ethanol (2:1:1 v/v/v) containing 0.1% BHT. Use a sufficient volume to fully immerse the sample (e.g., 10 mL).

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

-

Centrifuge at high speed (e.g., 5,000 x g) for 10 minutes at 4°C to pellet the solid debris.

-

Carefully transfer the supernatant (the colored extract) to a clean tube.

-

Repeat the extraction (steps 4-7) on the pellet until the pellet is colorless.

-

Pool the supernatants.

-

Add an equal volume of distilled water to the pooled extract to partition the phases. The carotenoids will remain in the upper hexane layer.

-

Collect the upper hexane layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at low temperature (e.g., <35°C).

-

Reconstitute the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., methyl-tert-butyl ether (MTBE) or a mixture of MTBE and methanol).

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an amber HPLC vial.

HPLC Analysis of this compound and other Carotenoids

Separation of carotenoid isomers often requires a C30 stationary phase.[8][11]

Instrumentation and Conditions:

-

HPLC System: With a photodiode array (PDA) or UV/Vis detector.

-

Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 3 or 5 µm particle size).

-

Mobile Phase A: Methanol

-

Mobile Phase B: Methyl-tert-butyl ether (MTBE)

-

Gradient Elution: A typical gradient could be:

-

0-15 min: 95% A, 5% B to 70% A, 30% B

-

15-25 min: 70% A, 30% B to 20% A, 80% B

-

25-30 min: Hold at 20% A, 80% B

-

30-35 min: Return to initial conditions (95% A, 5% B)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-